L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine

Description

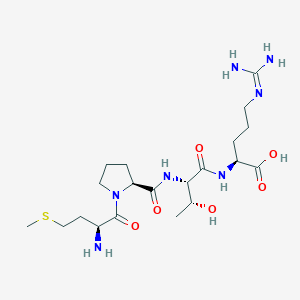

L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative characterized by a modified L-ornithine residue at its C-terminus. This compound shares structural homology with peptides involved in hormone signaling and metabolic regulation, though its specific biological roles remain under investigation. Its design likely aims to enhance stability or receptor affinity compared to unmodified peptides .

Properties

CAS No. |

798540-48-4 |

|---|---|

Molecular Formula |

C20H37N7O6S |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C20H37N7O6S/c1-11(28)15(17(30)25-13(19(32)33)5-3-8-24-20(22)23)26-16(29)14-6-4-9-27(14)18(31)12(21)7-10-34-2/h11-15,28H,3-10,21H2,1-2H3,(H,25,30)(H,26,29)(H,32,33)(H4,22,23,24)/t11-,12+,13+,14+,15+/m1/s1 |

InChI Key |

LKGSGUNYWGGZCF-QTVXIADOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Chemistry: As a model compound for studying peptide synthesis and reactions.

Biology: In research on protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

Industry: Use in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogue is L-Methionyl-L-prolyl-D-phenylalanyl-N~5~-(diaminomethylene)-L-ornithyl-D-tryptophyl-L-phenylalanyl-L-lysyl-L-prolyl-L-valinamide (α-MSH (5-13) analog) . Key differences include:

- Residue Chirality : The analogue incorporates D-phenylalanyl and D-tryptophyl residues, whereas the target compound retains L-stereochemistry.

- Peptide Chain Length : The analogue has a 9-residue chain vs. the target’s shorter sequence.

- Modifications: Both share the N~5~-(diaminomethylidene)-L-ornithine group, but the analogue includes additional lysyl and valinamide termini.

Table 1: Structural Comparison

*Estimated based on similar peptide structures.

Functional and Metabolic Differences

- Receptor Binding: The α-MSH analogue’s D-amino acids enhance resistance to proteolysis and prolong melanocortin receptor activation, whereas the target compound’s L-residues may favor different signaling pathways .

- Metabolic Fate: Unlike unmodified L-ornithine (a urea cycle intermediate), the N~5~-(diaminomethylidene) group in the target compound likely impedes conversion to citrulline or arginine, altering its role in nitrogen metabolism .

- Bioactivity : L-ornithine supplements reduce cortisol and improve sleep in humans , but the target compound’s modified structure may enhance its pharmacokinetic profile or target specificity.

Pharmacokinetic and Therapeutic Insights

- Stability: The diaminomethylene modification may reduce degradation by aminopeptidases compared to unmodified ornithine-containing peptides .

- Efficacy : In clinical trials, 400 mg/day of L-ornithine significantly lowered cortisol levels , but the target compound’s potency could differ due to structural optimizations.

- Safety : Unmodified L-ornithine exacerbates pancreatic acinar cell damage in vitro ; the modified version might mitigate such effects by altering mitochondrial interactions.

Therapeutic Potential

- Stress and Sleep : While L-ornithine reduces stress markers (e.g., cortisol/DHEA-S ratio) , the target compound’s peptide backbone could synergize with neuroendocrine pathways for enhanced efficacy.

- Metabolic Engineering : Strains of Corynebacterium glutamicum engineered for L-ornithine production (14.84 g/L) suggest scalable synthesis routes for modified derivatives like the target compound.

Enzymatic Interactions

- The N~5~-(diaminomethylidene) group may act as a competitive inhibitor for enzymes like L-ornithine-N5-monooxygenase (PvdA), similar to substrate analogues in Pseudomonas aeruginosa studies .

Biological Activity

L-Methionyl-L-prolyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that incorporates several amino acids, specifically L-methionine, L-proline, and L-threonine, along with a unique N~5~-(diaminomethylidene) group attached to L-ornithine. This compound has garnered attention in biochemical research due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 503.6 g/mol . The presence of the diaminomethylidene moiety enhances its biological interactions, potentially influencing various cellular processes and signaling pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate biochemical pathways, leading to alterations in cellular functions. The diaminomethylidene group may facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity with receptors or enzymes involved in metabolic processes.

Therapeutic Potential

Research indicates that this compound may play a role in stimulating growth hormone release and influencing metabolic pathways. Its structural components suggest potential applications in treating conditions related to metabolic dysregulation or hormonal imbalances.

Comparative Studies

In comparative studies, analogues of similar compounds have demonstrated varying degrees of potency against specific targets such as dihydrofolate reductase (DHFR). For instance, studies on related peptides have shown that modifications can significantly enhance or reduce their biological activity, indicating the importance of structural integrity for optimal function .

| Compound | Target | Potency |

|---|---|---|

| PT523 | DHFR | Higher than Methotrexate |

| L-Methionyl... | Various receptors | Potentially significant |

Interaction Studies

Several studies have focused on the interaction of this compound with cellular receptors. For example, it has been observed that modifications to the peptide structure can influence its binding affinity and efficacy in modulating receptor activity. This is crucial for understanding its potential therapeutic applications in areas such as cancer treatment and metabolic disorders.

Synthesis and Production

The synthesis of this compound typically employs automated peptide synthesizers, ensuring high purity and consistency. The production process often involves solid-phase peptide synthesis (SPPS), which allows for precise control over the assembly of the peptide chain.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a model compound for studying peptide interactions and modifications. Ongoing research aims to elucidate its mechanisms of action further and explore its therapeutic applications across various fields, including oncology and endocrinology.

Q & A

Q. How can in silico docking predict the compound’s interaction with urea cycle enzymes?

- Methodology : Dock the compound into arginase’s active site (PDB: 3KV2) using AutoDock Vina. Compare binding affinities with natural substrates. Validate predictions via surface plasmon resonance (SPR) .

Guidelines for Methodological Rigor

- Data Contradiction Analysis : Replicate studies under identical conditions (e.g., media, temperature) and use orthogonal assays (e.g., qPCR + enzyme activity) to confirm findings.

- Advanced Instrumentation : Utilize cryo-EM for structural insights or CRISPRi for dynamic gene regulation in metabolic engineering.

- Ethical Compliance : Adhere to institutional biosafety protocols when handling engineered microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.